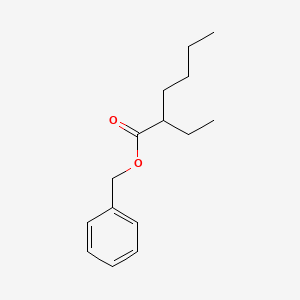

Benzyl 2-ethylhexanoate

Description

Significance within Ester Chemistry and Organic Synthesis

The formation of esters is one of the most fundamental transformations in organic chemistry, yielding compounds that are prevalent in fine chemicals, polymers, and pharmaceuticals. acs.org Within this domain, benzyl (B1604629) esters hold a position of notable importance. A primary role of benzyl esters in multi-step organic synthesis is to serve as a "protecting group" for carboxylic acids. acs.orglibretexts.org This strategy allows chemists to temporarily render a carboxylic acid group inert while chemical reactions are performed on other parts of a complex molecule. nih.gov The benzyl group can be reliably removed later in the synthetic sequence through a process called hydrogenolysis, which regenerates the original carboxylic acid. libretexts.org

The synthesis of benzyl esters itself is a topic of ongoing research, with chemists developing more efficient and selective methods. acs.org Traditional methods often involve the reaction of a carboxylic acid with benzyl alcohol. More advanced protocols have been developed to overcome limitations and harsh conditions. For instance, researchers have designed palladium-catalyzed processes that can create benzyl esters through the functionalization of multiple C-H bonds. acs.org Another mild and effective method involves using a reagent known as 2-benzyloxy-1-methylpyridinium triflate, which acts as a benzyl transfer agent to convert carboxylic acids to their corresponding benzyl esters in high yield. acs.orgd-nb.info

Interdisciplinary Relevance in Advanced Materials and Chemical Catalysis

The 2-ethylhexanoate (B8288628) moiety, particularly in the form of metal salts (metal 2-ethylhexanoates), has significant applications as a precursor in materials science. researchgate.net These organometallic compounds are valued for their solubility in non-aqueous solvents and are used to create advanced materials such as ferroelectric thin films. researchgate.netamericanelements.com For example, 2-ethylhexanoate derivatives of lead, zirconium, and titanium are used to produce PZT (lead zirconate titanate) thin films, which have applications in electronic memory and sensors. researchgate.net

In the field of chemical catalysis, the 2-ethylhexanoate group is integral to numerous industrial processes. Tin(II) 2-ethylhexanoate is a widely used catalyst for the ring-opening polymerization of lactones to produce biodegradable polyesters like polylactic acid (PLA). researchgate.netatamanchemicals.comthermofisher.in It also serves as a catalyst in the production of polyurethanes, silicones, and other polymers, where it helps to control reaction rates and cure times in the manufacturing of foams, coatings, sealants, and adhesives. atamanchemicals.combnt-chemicals.com

The benzyl component also features prominently in modern catalysis research. The selective oxidation of benzyl alcohol and its derivatives is a key reaction for producing valuable aldehydes and other chemicals. researchgate.net Recent studies have focused on developing advanced catalyst systems, including bimetallic nanoparticles (e.g., Au-Pd), to improve the efficiency and selectivity of these oxidation reactions. researchgate.net Furthermore, catalytic asymmetric benzylation reactions are being developed to synthesize chiral molecules, which are crucial for the pharmaceutical industry. nih.govthieme-connect.com

Overview of Current Research Trajectories Involving the 2-Ethylhexanoate Moiety and Benzyl Derivatives

Current research involving the 2-ethylhexanoate moiety is often driven by industrial applications and a push towards sustainability. Esters of 2-ethylhexanoic acid are widely used as emollients in the cosmetic and pharmaceutical industries due to the desirable sensory properties they impart to skin-care products. researchgate.netmdpi.com A significant research trend is the development of biocatalytic methods for synthesizing these esters. Using enzymes like immobilized lipases offers a "green chemistry" approach that can proceed under mild, solvent-free conditions. researchgate.netmdpi.com The applications of 2-ethylhexanoic acid derivatives continue to be explored in areas such as synthetic lubricants, plasticizers, and corrosion inhibitors. bisleyinternational.com

Simultaneously, research on benzyl derivatives is advancing rapidly, focusing on novel methods for their synthesis and modification. A major area of investigation is the direct functionalization of C-H bonds in benzylic systems. acs.org This approach avoids the need to pre-functionalize substrates, making syntheses more atom-economical. acs.org Techniques such as photoredox catalysis are being employed to achieve these transformations under mild conditions using light. acs.org Researchers are also developing sophisticated ternary catalyst systems (combining a chiral aldehyde, a palladium species, and a Lewis acid) to achieve highly selective asymmetric benzylation reactions, enabling the synthesis of complex, optically active amino acids and other valuable compounds. nih.govthieme-connect.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,2-dimethylpropan-1-ol,tribromo derivative |

| 2,4,6-tri-tert-butylphenol |

| 2-Benzyloxy-1-methylpyridinium triflate |

| 2-Ethylhexanoic acid |

| 2-ethylhexanoyl chloride |

| Allyl group |

| Ammonium bromide |

| Ammonium metavanadate |

| Barium diboron (B99234) tetraoxide |

| Benzene (B151609) |

| Benzoic acid |

| Benzyl 2-ethylhexanoate |

| Benzyl alcohol |

| Bismuth 2-ethylhexanoate |

| Cetearyl ethylhexanoate |

| Cetyl ethylhexanoate |

| Dibutyltin bis(2-ethylhexanoate) |

| Dibutyltin di(acetate) |

| Lead 2-ethylhexanoate |

| Methyl-2-ethylhexanoate |

| N-methyl-2,6-dimethyl-4-pyridone |

| Nickel 2-Ethylhexanoate |

| ppg-3 benzyl ether ethylhexanoate |

| Tellurium dioxide |

| Tin(II) 2-ethylhexanoate |

| Titanium isopropoxide |

| Toluene |

| Triethylene glycol bis(2-ethylhexanoate) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

67874-83-3 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

benzyl 2-ethylhexanoate |

InChI |

InChI=1S/C15H22O2/c1-3-5-11-14(4-2)15(16)17-12-13-9-7-6-8-10-13/h6-10,14H,3-5,11-12H2,1-2H3 |

InChI Key |

FHCYNCMLCRSWSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 2 Ethylhexanoate

Direct Esterification Approaches

Direct esterification represents the most straightforward pathway to Benzyl (B1604629) 2-ethylhexanoate (B8288628), involving the condensation reaction between 2-ethylhexanoic acid and benzyl alcohol. This approach is frequently facilitated by catalysts to enhance reaction rates and achieve high yields.

Catalytic Esterification with Brønsted and Lewis Acid Catalysts

The direct condensation of carboxylic acids and alcohols is a common route for ester synthesis, often requiring an acid catalyst. rsc.org Homogeneous Brønsted acids like p-toluenesulfonic acid (pTSA) are effective for this purpose. rsc.orgresearchgate.net For instance, studies on the direct esterification of benzyl alcohol with acetic acid using a porous phenolsulphonic acid—formaldehyde resin (PAFR) catalyst have shown high conversion rates, achieving a 96% yield of benzyl acetate (B1210297). researchgate.net While this specific reaction does not produce Benzyl 2-ethylhexanoate, it demonstrates the efficacy of acid catalysts in esterifying benzyl alcohol. The primary drawback of using homogeneous catalysts like sulfuric acid or pTSA is their corrosive nature and the difficulty in separating them from the reaction mixture. rsc.org

Lewis acids are also widely employed as catalysts in esterification and transesterification reactions. Tin(II) 2-ethylhexanoate, also known as stannous octoate, is a versatile Lewis acid catalyst used in the polymerization of lactones and other esterification processes. acs.orgcapes.gov.br It effectively activates functional groups such as alcohols and carboxylic acids. Research has shown that tin(II) 2-ethylhexanoate can catalyze the esterification of benzyl alcohol, and it is a common catalyst for producing polyesters. acs.orgumons.ac.be Other Lewis acids, such as iron(III) 2-ethylhexanoate, have also been identified as mild and effective catalysts for related reactions, like the hetero-Diels-Alder reaction, showcasing their potential utility in ester synthesis. rsc.org

Table 1: Examples of Acid Catalysts in Esterification Reactions

| Catalyst Type | Specific Catalyst | Reactants | Key Finding | Reference |

|---|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (pTSA) | Carboxylic Acids and Alcohols | Commonly used but can be corrosive. rsc.org | rsc.org |

| Brønsted Acid | Porous Phenolsulphonic Acid—Formaldehyde Resin (PAFR) | Benzyl Alcohol and Acetic Acid | Achieved 96% yield of benzyl acetate without water removal. researchgate.net | researchgate.net |

| Lewis Acid | Tin(II) 2-ethylhexanoate (Stannous Octoate) | L-lactide and Benzyl Alcohol | Catalyzes polymerization via esterification, indicating its activity with benzyl alcohol. capes.gov.br | capes.gov.br |

| Lewis Acid | Iron(III) 2-ethylhexanoate | Ethyl (E)-4-oxobutenoate and Alkyl Vinyl Ethers | Acts as a novel, mild Lewis acid catalyst for stereoselective synthesis. rsc.org | rsc.org |

| Lewis Acid | Copper(II) 2-ethylhexanoate | β-hydroxy N-allylsulfonamide | Promotes cyclization/amination reactions and is soluble in non-polar organic solvents. nih.gov | nih.gov |

Enzymatic Synthesis and Biocatalytic Pathways

Biocatalytic methods, primarily using lipases, offer an environmentally friendly alternative for ester synthesis under mild conditions. nih.gov The immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozym 435, is a widely used and efficient biocatalyst for producing a variety of esters, including those from 2-ethylhexanoic acid. researchgate.netmdpi.comcir-safety.org Enzymatic synthesis can be performed in solvent-free systems, which simplifies downstream processing and leads to high-purity products. nih.gov

Research on the enzymatic synthesis of various 2-ethylhexanoate esters has demonstrated the feasibility of this approach. researchgate.netresearchgate.net For example, the synthesis of 2-ethylhexyl 2-methylhexanoate using Novozym 435 has been successfully developed. nih.gov Similarly, Novozym 435 has been shown to be highly effective in catalyzing the transesterification of methyl 1H-pyrrole-2-carboxylate with benzyl alcohol, yielding the corresponding benzyl ester. nih.gov These findings suggest that the direct enzymatic esterification of 2-ethylhexanoic acid with benzyl alcohol is a viable and advantageous synthetic route. The efficiency of these enzymatic processes, however, can be affected by factors such as high reaction times and the need for a high concentration of the biocatalyst. researchgate.net

Table 2: Enzymatic Synthesis of Esters Using Novozym 435

| Ester Product | Substrates | Key Feature | Reference |

|---|---|---|---|

| 2-Ethylhexyl 2-ethylhexanoate | 2-Ethylhexanoic Acid and 2-Ethyl-1-hexanol | Direct esterification in n-hexane. researchgate.net | researchgate.net |

| 2-Ethylhexyl 2-methylhexanoate | 2-Methylhexanoic Acid and 2-Ethylhexanol | Solvent-free system; high conversion achieved by using an excess of alcohol. nih.gov | nih.gov |

| Benzyl 1H-pyrrole-2-carboxylate | Methyl 1H-pyrrole-2-carboxylate and Benzyl Alcohol | Transesterification with high yield (92%) under optimized conditions. nih.gov | nih.gov |

| Cetyl 2-ethylhexanoate | 2-Ethylhexanoic Acid and Cetyl Alcohol | Demonstrates the versatility of Novozym 435 for esterifying 2-ethylhexanoic acid. researchgate.net | researchgate.net |

Indirect Synthetic Routes and Precursor Utilization

Besides direct esterification, this compound can be synthesized through indirect routes, which involve the transformation of precursor molecules.

Derivatization from 2-Ethylhexanoic Acid and Benzyl Alcohol

The derivatization of 2-ethylhexanoic acid and benzyl alcohol is the most fundamental method for synthesizing this compound. smolecule.com This process is synonymous with the direct esterification reaction discussed previously, where the two precursors react to form the ester and water. rsc.orgcir-safety.org The reaction can be driven to completion by removing the water byproduct, often through azeotropic distillation. The synthesis can also involve the use of activated derivatives of 2-ethylhexanoic acid, such as its acid chloride, which can react with benzyl alcohol. Another approach involves the reaction of an alkali salt of the acid, such as sodium 2-ethylhexanoate, with a benzyl halide like benzyl bromide. For example, sodium 2-ethylhexanoate can be prepared by reacting 2-ethylhexanoic acid with sodium hydroxide (B78521). prepchem.comgoogle.com

Transesterification Reactions Employing 2-Ethylhexanoate Esters

Transesterification is an alternative synthetic route where a pre-existing ester of 2-ethylhexanoic acid, such as methyl 2-ethylhexanoate or ethyl 2-ethylhexanoate, reacts with benzyl alcohol to form this compound and a different, more volatile alcohol (methanol or ethanol). google.com This equilibrium-driven reaction is typically catalyzed by acids or bases. Catalysts such as sodium methoxide, titanium isopropoxide, and various carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) have proven effective in transesterification reactions to produce plasticizers like triethylene glycol di-2-ethylhexanoate from methyl-2-ethylhexanoate. google.com Brønsted acids like p-toluenesulfonic acid can also catalyze this reaction, achieving high yields. google.com

Enzymes are also highly effective for transesterification. nih.gov Novozym 435 has been successfully used to catalyze the transesterification of various esters with alcohols, including benzyl alcohol, to achieve high product yields under optimized conditions. nih.gov

Optimization of Synthetic Parameters for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound synthesis, regardless of the chosen pathway. Key parameters that are frequently adjusted include temperature, catalyst concentration, substrate molar ratio, and reaction time.

For enzymatic reactions, temperature is a critical factor; for instance, in the synthesis of 2-ethylhexyl 2-methylhexanoate, operating at 80°C with a 20% excess of alcohol resulted in a 99% conversion in a shorter time compared to reacting at 70°C. nih.gov The molar ratio of substrates is also significant; an excess of one reactant can shift the equilibrium towards the product, as seen in enzymatic synthesis where an excess of alcohol compensates for evaporation losses and drives the reaction forward. nih.govresearchgate.net In the enzymatic transesterification to produce benzyl 1H-pyrrole-2-carboxylate, a 5:1 molar ratio of the starting ester to benzyl alcohol was found to be optimal. nih.gov

In chemically catalyzed reactions, the choice and concentration of the catalyst play a pivotal role. For the copper(II) 2-ethylhexanoate promoted oxyamination of alkenes, reducing the catalyst loading from 2 equivalents to 1.5 equivalents led to a significant drop in conversion. nih.gov Temperature also has a strong influence; in the esterification of capric acid with 2-ethyl hexanol, increasing the temperature from 140°C to 200°C raised the ester yield from 26% to 98%. rsc.org The selection of the solvent can also be important, although many modern processes, especially enzymatic ones, are moving towards solvent-free systems to improve the environmental profile and simplify product purification. rsc.orgnih.gov

Table 3: Key Optimization Parameters in Ester Synthesis

| Parameter | Observation/Finding | Context/Example Reaction | Reference |

|---|---|---|---|

| Temperature | Increasing temperature from 140°C to 200°C increased yield from 26% to 98%. | Esterification of capric acid with 2-ethyl hexanol. | rsc.org |

| Temperature | 80°C provided higher conversion (99%) in a shorter time than 70°C (97%). | Enzymatic synthesis of 2-ethylhexyl 2-methylhexanoate. | nih.gov |

| Substrate Molar Ratio | Using a 10-20% molar excess of alcohol compensated for evaporation and increased conversion. | Enzymatic synthesis of 2-ethylhexyl 2-methylhexanoate. | nih.gov |

| Substrate Molar Ratio | An optimal molar ratio of 5:1 (ester/alcohol) resulted in a 92% yield. | Enzymatic transesterification to form benzyl 1H-pyrrole-2-carboxylate. | nih.gov |

| Catalyst Loading | Reducing catalyst from 2 equiv. to 1.5 equiv. decreased product conversion. | Copper(II) 2-ethylhexanoate promoted oxyamination. | nih.gov |

| Solvent | Solvent-free systems are preferred for enzymatic synthesis to simplify purification. | Biocatalytic synthesis of branched acid esters. nih.gov | nih.gov |

Reaction Temperature, Pressure, and Time

The interplay of temperature, pressure, and reaction duration is critical in optimizing ester synthesis, balancing reaction rates with catalyst stability and product purity. Enzymatic syntheses, a common approach for producing specialty esters, are particularly sensitive to these parameters.

For instance, in the biocatalytic production of similar branched-chain esters like 2-ethylhexyl 2-methylhexanoate, reaction temperatures are typically maintained between 70°C and 80°C. nih.govsemanticscholar.org At 70°C, a 97% conversion can be achieved over a longer duration, while increasing the temperature to 80°C can yield a 99% conversion in a shorter timeframe. nih.govsemanticscholar.org However, higher temperatures can also lead to the evaporation of volatile reactants like alcohol, necessitating adjustments such as using a molar excess of the alcohol to drive the reaction to completion. nih.govsemanticscholar.org

In the enzymatic transesterification to produce another benzyl ester, benzyl 1H-pyrrole-2-carboxylate, an optimal temperature of 50°C was identified. nih.gov Reaction time is also a crucial factor; for this specific synthesis, the product yield increased significantly as the reaction time was extended from 6 to 24 hours. nih.gov However, prolonging the time further to 48 hours resulted in a slight decrease in yield, indicating an optimal duration for maximizing product formation. nih.gov Most esterification processes are conducted under atmospheric pressure, simplifying reactor design.

Table 1: Reaction Conditions for Analogous Ester Syntheses

| Ester Product | Reactants | Catalyst | Temperature (°C) | Time (h) | Conversion/Yield | Source |

|---|---|---|---|---|---|---|

| 2-Ethylhexyl 2-methylhexanoate | 2-Methylhexanoic Acid, 2-Ethylhexanol | Novozym® 435 | 70 | >6 | 97% | nih.govsemanticscholar.org |

| 2-Ethylhexyl 2-methylhexanoate | 2-Methylhexanoic Acid, 2-Ethylhexanol | Novozym® 435 | 80 | <6 | 99% | nih.govsemanticscholar.org |

| Benzyl 1H-pyrrole-2-carboxylate | Methyl 1H-pyrrole-2-carboxylate, Benzyl Alcohol | Novozym 435 | 50 | 24 | 92% | nih.gov |

Solvent Systems and Reaction Media Engineering

The choice of solvent or reaction medium can significantly influence reaction kinetics, equilibrium position, and downstream processing. In industrial applications, there is a strong trend towards solvent-free systems to reduce waste and environmental impact. The biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate, for example, has been successfully demonstrated in a solvent-free medium. nih.govsemanticscholar.org This approach is economically and environmentally advantageous, though it can present challenges related to reactant volatility. nih.gov

When solvents are employed, their properties must be carefully considered. In the lipase-catalyzed synthesis of 2-ethylhexyl-2-ethylhexanoate, n-hexane has been used as the reaction medium. researchgate.netresearchgate.net Studies on other enzymatic esterifications have shown that non-polar solvents like n-hexane are often preferred. nih.gov Toluene is another solvent that has been utilized in various esterification and polymerization reactions involving benzyl alcohol or 2-ethylhexanoate derivatives. umons.ac.beunige.chnih.gov For specialized applications, supercritical carbon dioxide has been explored as a green solvent medium for the production of 2-ethylhexanoic acid esters. researchgate.net The engineering of the reaction medium, such as the in-situ removal of by-products like water, is a key strategy to shift the reaction equilibrium towards higher ester yields. mdpi.com

Table 2: Solvent Systems Used in Related Ester Syntheses

| Solvent/Medium | Ester Synthesis Application | Catalyst System | Source |

|---|---|---|---|

| Solvent-Free | 2-Ethylhexyl 2-methylhexanoate | Novozym® 435 | nih.govsemanticscholar.org |

| n-Hexane | 2-Ethylhexyl-2-ethylhexanoate | Novozym 435 | researchgate.netresearchgate.net |

| n-Hexane | Benzyl 1H-pyrrole-2-carboxylate | Novozym 435 | nih.gov |

| Toluene | Polymerization with Benzyl Alcohol | Tin(II) 2-ethylhexanoate | unige.ch |

Catalyst Design and Loading Effects

The catalyst is the cornerstone of an efficient esterification process. For the synthesis of specialty esters like this compound, both biocatalysts and chemical catalysts are employed.

Biocatalysts: Immobilized lipases are highly favored due to their high selectivity and mild operating conditions. mdpi.com Novozym® 435, which is an immobilized form of Candida antarctica lipase B (CalB), is frequently cited in the synthesis of related esters. nih.govnih.govresearchgate.net Catalyst loading is a critical parameter to optimize. In the synthesis of 2-ethylhexyl 2-methylhexanoate, a biocatalyst concentration of 2.5% (w/w) was used. nih.govsemanticscholar.org For the production of benzyl 1H-pyrrole-2-carboxylate, the catalyst load was optimized to 6 mg/mL, as increasing the amount from 2 to 6 mg/mL significantly improved the conversion rate. nih.gov

Chemical Catalysts: Traditional acid catalysts, while effective, are often corrosive and difficult to separate from the product. researchgate.net Organometallic compounds are also used, particularly in polymerization reactions where esters are formed. Tin(II) 2-ethylhexanoate (also known as stannous octoate) is a classic catalyst for the ring-opening polymerization of lactides to form polyesters, often using benzyl alcohol as an initiator. umons.ac.beunige.ch Other organotin catalysts, such as butyltin tris 2-ethylhexanoate, are used in the synthesis of various diesters. google.com The loading level for these catalysts is typically low, often in the range of 0.01 mol% to 1.5 mol%. google.com

Table 3: Catalyst Systems and Loading for Ester Synthesis

| Catalyst | Catalyst Type | Application | Catalyst Loading | Source |

|---|---|---|---|---|

| Novozym® 435 | Immobilized Lipase | 2-Ethylhexyl 2-methylhexanoate Synthesis | 2.5% (w/w) | nih.govsemanticscholar.org |

| Novozym 435 | Immobilized Lipase | Benzyl 1H-pyrrole-2-carboxylate Synthesis | 6 mg/mL | nih.gov |

| Novozym 435 | Immobilized Lipase | 2-Ethylhexyl-2-ethylhexanoate Synthesis | 2 g/L | researchgate.netresearchgate.net |

| Tin(II) 2-ethylhexanoate | Organometallic | Ring-Opening Polymerization | Not specified | umons.ac.beunige.ch |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes for chemicals like this compound. The primary goal is to create more sustainable and environmentally benign processes. colab.ws

A key strategy is the use of biocatalysts, such as immobilized lipases. mdpi.com These enzymes operate under mild temperatures and pressures, which reduces energy consumption compared to conventional high-temperature chemical processes. mdpi.com They are also biodegradable and highly specific, which minimizes the formation of by-products and simplifies purification, thereby reducing waste streams. mdpi.com

The development of solvent-free reaction systems is another significant advancement in green chemistry. nih.govsemanticscholar.org By eliminating organic solvents, these processes reduce volatile organic compound (VOC) emissions and the costs associated with solvent purchase and disposal.

Mechanistic Studies of Benzyl 2 Ethylhexanoate Formation and Transformations

Elucidation of Esterification Reaction Mechanisms

The synthesis of benzyl (B1604629) 2-ethylhexanoate (B8288628) typically involves the reaction of benzyl alcohol with 2-ethylhexanoic acid, often facilitated by a catalyst. The elucidation of the reaction mechanism provides fundamental insights into the sequence of elementary steps, from reactant association to product formation.

Kinetic Studies of Reaction Pathways

Kinetic studies are instrumental in determining the rate of a reaction and its dependence on various parameters such as reactant concentrations, temperature, and catalyst loading. For the esterification reaction to form benzyl 2-ethylhexanoate, the reaction rate can be monitored by tracking the concentration of reactants or products over time. While specific kinetic data for the direct synthesis of this compound is not extensively reported in peer-reviewed literature, analogous esterification reactions provide a framework for understanding its kinetic behavior.

For instance, studies on the synthesis of other esters, such as 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase (B570770), have shown that the initial reaction rate can be modeled using kinetic equations that account for the concentrations of both the carboxylic acid and the alcohol. researchgate.net In such enzymatic reactions, an inhibition effect by the carboxylic acid at high concentrations has been observed. researchgate.net For metal-catalyzed esterifications, the reaction order can vary. For example, in the synthesis of complex esters using tin-based catalysts, a shift from zero-order to second-order kinetics has been observed, which was attributed to the strong adsorption of the organic acid onto the catalyst surface. researchgate.net

The rate of the tin(II) 2-ethylhexanoate (Sn(Oct)₂) catalyzed esterification of benzyl alcohol with octanoic acid, a close analogue of 2-ethylhexanoic acid, has been observed to be significant at elevated temperatures, reaching high conversion levels. acs.org This suggests that the formation of this compound would also be favored under similar conditions. The application of differential scanning calorimetry (DSC) has also been utilized to determine the kinetic parameters for the polymerization of cyclic esters using a Sn(Oct)₂ and benzyl alcohol catalyst system, demonstrating the feasibility of obtaining activation enthalpies from such measurements. acs.org

A hypothetical kinetic study of this compound formation could involve systematically varying the initial concentrations of benzyl alcohol and 2-ethylhexanoic acid while keeping the catalyst concentration and temperature constant. The initial rates would be determined and fitted to a rate law expression to determine the reaction order with respect to each reactant.

Table 1: Hypothetical Kinetic Data for this compound Formation

| Experiment | [Benzyl Alcohol] (mol/L) | [2-Ethylhexanoic Acid] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 3.1 x 10⁻⁵ |

Note: This table is illustrative and based on expected kinetic trends for esterification reactions.

Identification of Catalytic Intermediates and Transition States

The identification of catalytic intermediates and the characterization of transition states are paramount to understanding the reaction mechanism at a molecular level. In the context of metal-catalyzed esterification, the catalyst, often a Lewis acid like a tin compound, plays a crucial role in activating the reactants. researchgate.net

For the formation of this compound using a tin(II) catalyst, a plausible mechanism involves the initial coordination of the catalyst to the carbonyl oxygen of 2-ethylhexanoic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by benzyl alcohol. This leads to the formation of a tetrahedral intermediate. The reaction then proceeds through the elimination of a water molecule and regeneration of the catalyst.

In related polymerization reactions initiated by tin(II) 2-ethylhexanoate and benzyl alcohol, spectroscopic studies have shown the formation of complexes between the tin catalyst and the alcohol. researchgate.netcapes.gov.br The reaction of Sn(Oct)₂ with benzyl alcohol can lead to the liberation of 2-ethylhexanoic acid and the formation of a tin alkoxide species, which is an active initiator for polymerization. acs.org This suggests that in the direct esterification, a key intermediate would be the tin alkoxide formed from benzyl alcohol.

The transition state for the rate-determining step, likely the nucleophilic attack of the alcohol on the activated carboxylic acid or the collapse of the tetrahedral intermediate, would involve a highly organized molecular assembly. While direct experimental observation of transition states is challenging, their structures and energies can be inferred from kinetic isotope effect studies or computational modeling. For instance, in the copper-promoted oxyamination of alkenes, a chair-like transition state has been proposed to explain the observed diastereoselectivity. nih.gov Similarly, in the ring-opening polymerization of lactide, transition states for the insertion and ring-opening steps have been modeled. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Modeling of Reactivity

Computational chemistry provides powerful tools to complement experimental studies by offering detailed insights into reaction mechanisms, energetics, and the structures of transient species that are difficult to observe experimentally.

Density Functional Theory (DFT) for Reaction Mechanism Prediction

Density Functional Theory (DFT) has emerged as a robust method for investigating the mechanisms of a wide range of chemical reactions, including esterification. DFT calculations can be employed to map the potential energy surface of the reaction between benzyl alcohol and 2-ethylhexanoic acid, both with and without a catalyst. This allows for the determination of the geometries and energies of reactants, products, intermediates, and transition states.

A DFT study on the formation of this compound would likely involve modeling the reaction pathway for both the uncatalyzed and the tin-catalyzed reaction. The results would be expected to show a significant lowering of the activation energy in the presence of the catalyst, consistent with its catalytic role. The calculations could also be used to explore the effect of different ligands on the catalyst and how they influence its activity.

Molecular Dynamics Simulations of Esterification Processes

Molecular dynamics (MD) simulations can provide insights into the dynamic aspects of chemical reactions in the condensed phase. While less common for studying the quantum mechanical details of bond breaking and formation in esterification, MD simulations are valuable for understanding the behavior of molecules in solution, such as solvation effects, reactant diffusion, and the conformational dynamics of reactants and catalysts.

MD simulations have been successfully applied to study the self-assembly of amphiphilic esters in aqueous media to form nanoemulsions. core.ac.uk These simulations provided information on the stability and structure of the aggregates formed. In the context of this compound formation, MD simulations could be used to study the interactions between the reactants, the catalyst, and the solvent molecules. This could help in understanding how the solvent influences the reaction rate and selectivity. For instance, simulations could model the approach of benzyl alcohol to the activated carboxylic acid and the role of the solvent in stabilizing the transition state.

Thermochemical Analysis of Reaction Energetics

Experimental techniques like reaction calorimetry can be used to measure the heat released during the reaction. mdpi.com For instance, the exothermic properties of the synthesis of tert-butyl peroxybenzoate have been investigated using reaction calorimetry, providing data on the total heat of reaction. mdpi.comwisdomlib.org

Computational methods, particularly DFT, can also be used to calculate the thermochemical properties of the reaction. By calculating the electronic energies of the reactants and products, and correcting for zero-point vibrational energy, thermal energy, and entropy, the enthalpy and Gibbs free energy of the reaction can be determined. These calculations can provide a theoretical basis for the experimental observations and can be used to predict the effect of temperature on the reaction equilibrium.

Table 2: Computationally Derived Thermochemical Data for a Generic Esterification Reaction

| Thermodynamic Parameter | Value (kJ/mol) |

| ΔH° (Enthalpy of Reaction) | -20 |

| ΔG° (Gibbs Free Energy of Reaction) | -5 |

| ΔS° (Entropy of Reaction) | -50 J/(mol·K) |

Note: This table presents typical values for an esterification reaction and is for illustrative purposes.

Influence of Molecular Structure and Steric Effects on Reaction Efficiency

The efficiency of chemical reactions, including the formation and transformation of esters like this compound, is profoundly influenced by the molecular structure of the reactants and catalysts involved. Steric effects, which arise from the spatial arrangement of atoms and groups within a molecule, play a critical role in determining reaction rates, yields, and even the feasibility of a particular transformation. Research into reactions utilizing metal 2-ethylhexanoates as catalysts or reagents has consistently highlighted the significance of steric hindrance in modulating reaction outcomes.

Detailed studies across various reaction types, such as polymerizations and cross-coupling reactions, demonstrate that steric congestion around the reactive center can impede the approach of reactants, hinder catalyst-substrate coordination, and ultimately lower the efficiency of the process.

Research Findings on Steric Hindrance:

In the context of ring-opening polymerization (ROP) catalyzed by tin(II) 2-ethylhexanoate (Sn(Oct)₂), the structure of the monomer is a key determinant of the polymerization rate. The steric hindrance presented by substituents on the monomer can significantly slow down the reaction. For instance, the polymerization of new monoalkyl-substituted lactides showed a polymerization rate that corresponded to the steric hindrance of the alkyl substituents, which included butyl, hexyl, benzyl, and isopropyl groups. unige.ch Similarly, in the ROP of morpholine-2,5-diones (MDs), bulky substituents on the monomer were found to be less reactive compared to L,L-dilactides, resulting in lower yields and limited molar mass of the resulting oligodepsipeptides. hereon.de This reduced reactivity is attributed to steric hindrance that impedes the coordination and insertion of both the monomer and the growing polymer chains. hereon.de

The influence of steric effects is also prominent in palladium-catalyzed cross-coupling reactions that utilize potassium 2-ethylhexanoate (K-2-EH) as a soluble base. The steric properties of the amine reactants directly impact the yield of the C-N coupled product. chemrxiv.org For example, reactions involving sterically hindered primary aliphatic amines result in significantly lower yields compared to their less hindered counterparts. chemrxiv.org This demonstrates that even when using a soluble and mild base like K-2-EH, overcoming the steric barrier of the substrate remains a critical challenge for achieving high reaction efficiency. chemrxiv.org

The following table illustrates the impact of the amine substrate's steric properties on the yield in a Pd-catalyzed C-N cross-coupling reaction using K-2-EH as the base.

| Amine Reactant Type | Example Compound | Isolated Yield (%) | Steric Hindrance Level |

| Primary Aliphatic Amine | Compound 14 | 15% | High |

| Primary Aliphatic Amine | Compound 15 | 37% | Moderate |

| Benzylamine | Compound 10 | Excellent | Low |

| Sterically Hindered Arylamine | Compound 6 | Excellent | High (Aryl) |

Data sourced from a study on Pd-catalyzed C-N cross-coupling. chemrxiv.org Note: "Excellent" yield was reported qualitatively in the source. Compounds are referenced by numbers used in the source publication.

Furthermore, in copper-catalyzed reactions, steric hindrance can dictate the reactivity of substrates. In copper(II) 2-ethylhexanoate promoted oxyamination of alkenes, an aniline-derived substrate with a substituent ortho to the amine group proved to be unreactive. nih.gov This lack of reactivity was attributed to the steric hindrance around the nitrogen atom, which prevents the necessary interaction with the catalyst and other reactants. nih.gov

The structure of the catalyst system itself, particularly the ligands attached to the metal center, also plays a crucial role. In the Pd-catalyzed coupling reactions mentioned earlier, a screening of 144 different ligands revealed that a range of ligands, including various biaryl monophosphines, could produce high yields. chemrxiv.org This indicates that the steric and electronic profile of the ligand must be carefully selected to create an accessible and active catalytic center. Similarly, in copper-catalyzed borylation of aryl halides, a bulky yet accessible bicyclic NHC-CuCl complex was found to be particularly effective for sterically hindered substrates. organic-chemistry.org

These findings collectively underscore that the molecular architecture of all components in a reaction system—the substrate, the nucleophile/electrophile, and the catalyst ligand—must be considered to optimize reaction efficiency. Steric hindrance consistently emerges as a primary factor that can diminish yields by slowing down reaction rates or preventing key bond-forming steps altogether.

Advanced Analytical Characterization Techniques for Benzyl 2 Ethylhexanoate

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating Benzyl (B1604629) 2-ethylhexanoate (B8288628) from complex mixtures and quantifying its presence. These methods leverage the differential partitioning of the compound between a mobile phase and a stationary phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like Benzyl 2-ethylhexanoate. It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. etamu.edu Separation is achieved based on the compound's boiling point and affinity for the column's stationary phase. For quantitative analysis of reaction mixtures, an internal standard such as hexamethylbenzene (B147005) is often used, allowing for precise determination of the yield of this compound.

The separated components then enter the mass spectrometer, which ionizes the molecules—typically through electron impact (EI)—and separates the resulting fragments based on their mass-to-charge (m/z) ratio. etamu.edu The resulting mass spectrum serves as a molecular "fingerprint." Key fragmentation patterns for this compound include:

Benzyl Moiety: The presence of a benzyl group often leads to the formation of a stable tropylium (B1234903) ion at m/z 91. Other related fragments can also be indicative of this part of the structure.

2-Ethylhexanoate Moiety: The ester portion undergoes characteristic fragmentation. A McLafferty rearrangement of the corresponding carboxylic acid is known to produce an ion at m/z 88. researchgate.net In the ester, fragmentation can also lead to a 3-heptyl fragment ion with an m/z of 99.

The combination of the retention time from the GC and the unique fragmentation pattern from the MS allows for highly confident identification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS, particularly useful for less volatile compounds or for analyses where derivatization is not desirable. For this compound, reversed-phase HPLC is a common method.

An advanced application of HPLC involves the use of sophisticated detectors like a Diode Array Detector (DAD) or UV-Vis detector. google.com These detectors measure the absorbance of the eluting compound across a range of wavelengths, providing not only quantification but also spectral information that can aid in peak identification and purity assessment. The aromatic benzyl group in this compound provides strong UV absorbance, making this detection method highly sensitive. A typical analysis might monitor wavelengths around 215 nm for detection. google.com

Furthermore, chiral HPLC can be employed to separate enantiomers if the 2-ethylhexanoate moiety is present in a racemic form. Using a chiral stationary phase, such as a Chiralpak column, allows for the resolution of the (R) and (S) enantiomers, which is critical in applications where stereochemistry is important. google.com

Size Exclusion Chromatography for Polymeric Derivatives

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable tool for characterizing polymers. paint.org While not used on this compound directly, it is the primary method for analyzing its polymeric derivatives, should the molecule be incorporated into a polymer backbone or as a pendant group.

SEC separates molecules based on their hydrodynamic volume in solution. paint.org A solution of the polymer is passed through a column packed with porous gel beads. Larger polymer molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying degrees and have a longer path, causing them to elute later. paint.orgmdpi.com

This technique is crucial for determining key properties of polymeric materials containing the this compound moiety:

Molecular Weight Distribution (MWD): SEC provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. tdl.org

Qualitative Comparison: It allows for the comparison of different polymer batches and the detection of shifts in molecular weight that may indicate degradation or changes in the polymerization process.

The use of multi-detector SEC systems, which may include refractive index (RI), viscometer, and light scattering (LS) detectors, provides absolute molecular weight determination and conformational information about the polymer in solution. mdpi.com

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about chemical bonds and the arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. It provides precise information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for each unique proton in the structure. High-resolution NMR (e.g., 800 MHz) provides excellent signal dispersion for unambiguous assignment.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. With proton decoupling, each unique carbon atom appears as a single sharp line.

The detailed chemical shifts for this compound in a deuterochloroform (CDCl₃) solvent are compiled below.

| Atom Position | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Benzyl -CH₂- | ~5.12 (s, 2H) | ~66.3 |

| Aromatic C-H | ~7.30-7.40 (m, 5H) | ~128.2, ~128.3, ~128.6 |

| Aromatic Quaternary C | - | ~136.2 |

| Ester C=O | - | ~176.0 |

| Ester -CH- | ~2.35 (m, 1H) | ~41.5 |

| -CH₂- (in ethyl group) | ~1.65 (m, 2H) | ~29.0 |

| -CH₂- (in butyl chain) | ~1.25-1.40 (m, 4H) | ~23.9, ~22.9 |

| Terminal -CH₃ (ethyl) | ~0.92 (t, 3H) | ~12.1 |

| Terminal -CH₃ (butyl) | ~0.88 (t, 3H) | ~14.0 |

Data synthesized from typical ester values and available spectral information.

2D-NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to confirm the assignments made from 1D spectra.

COSY: Shows correlations between protons that are coupled to each other (typically on adjacent carbons), confirming the connectivity within the ethyl and hexyl fragments.

HSQC: Correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC: Reveals correlations between protons and carbons that are two or three bonds away, which is crucial for linking the benzyl group to the ester oxygen and the carbonyl group to the 2-ethylhexyl fragment.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond vibrates at a characteristic frequency, making FTIR an excellent tool for identifying functional groups. The FTIR spectrum of this compound would be recorded over a typical range of 4000–400 cm⁻¹. americanpharmaceuticalreview.com

Key characteristic absorption bands expected for this compound are listed below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Benzyl) |

| 2960-2850 | C-H Stretch | Aliphatic (Ethylhexyl) |

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1605, ~1495 | C=C Stretch | Aromatic Ring |

| 1250-1150 | C-O Stretch | Ester (C-O-C) |

| ~740, ~695 | C-H Bend (out-of-plane) | Monosubstituted Benzene (B151609) |

The most prominent peak in the spectrum is typically the strong, sharp absorption from the ester carbonyl (C=O) stretch around 1740 cm⁻¹. researchgate.net The presence of both aromatic and aliphatic C-H stretching bands, along with the strong C-O ester stretch and the characteristic aromatic bending bands, provides definitive evidence for the structure of this compound. researchgate.netupi.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for identifying chromophores, the parts of a molecule that absorb light in the UV-visible region. In this compound, the primary chromophore is the benzyl group.

The UV spectrum of benzyl-containing compounds is characterized by the absorption of the phenyl ring. rsc.org For instance, the UV spectrum of benzyl acetate (B1210297) in methanol (B129727) shows no absorption above 290 nm. nih.gov Generally, aromatic esters exhibit characteristic absorption bands. acs.org The benzene ring itself has three absorption bands at 184 nm, 204 nm, and 256 nm. The presence of a substituent on the benzene ring can shift these absorption peaks.

Molecules with conjugated π systems, where π systems are separated by a single bond, tend to have smaller energy gaps for π-π* transitions, resulting in the absorption of light at longer wavelengths. libretexts.org As the extent of conjugation increases, the wavelength of absorbed light also increases. libretexts.orgacademie-sciences.fr For example, 1,3-butadiene (B125203) absorbs at 217 nm, while 1,3,5-hexatriene (B1211904) absorbs at 258 nm. libretexts.org

The solvent in which the analysis is performed can also influence the UV-Vis spectrum by affecting the position and intensity of absorption bands. academie-sciences.fr This solvatochromic effect arises from intermolecular interactions between the solute and the solvent. academie-sciences.fr

A typical UV-Vis spectrometer consists of a light source, a monochromator to select the wavelength, a sample holder, and a detector. uu.nl The amount of light absorbed by the sample is related to its concentration, the path length of the light, and the molar absorptivity of the compound at a specific wavelength, as described by the Beer-Lambert Law. libretexts.orguu.nl

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing large and thermally labile molecules. umd.eduresearchgate.net In ESI-MS, ions are created from a solution and are then transferred to the gas phase. umd.edu This method typically produces multiply charged ions, such as [M+H]⁺, [M+2H]²⁺, etc., which allows for the analysis of high molecular weight compounds on a mass spectrometer with a limited m/z range. umd.edu

ESI is known for preserving the original charge state of the analyte and generally causes minimal fragmentation, providing clear molecular weight information. uvic.ca However, fragmentation can be induced through techniques like collision-activated dissociation to obtain structural details. uvic.ca In the analysis of certain benzyl esters, novel benzyl rearrangements have been observed in ESI-MS/MS spectra. nih.gov The number of charges on an ion in an ESI spectrum often corresponds to the number of basic sites in the molecule that can be protonated. umd.edu

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS)

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) combines the separation power of gas chromatography with the high mass accuracy of a high-resolution mass spectrometer. gcms.czspectralworks.com This technique is highly effective for both targeted and non-targeted analysis of complex mixtures. researchgate.netnih.gov GC separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing precise mass measurements that aid in determining the elemental composition of the fragments. spectralworks.com

In the context of this compound, GC-HRMS can provide detailed information about its fragmentation pattern. A common fragmentation pathway for benzyl compounds in mass spectrometry is the formation of the tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak. uniroma2.it The fragmentation of esters can also involve rearrangements. miamioh.edu For instance, the mass spectrum of 4-t-butylthis compound shows a significant [M-15]⁺ ion, corresponding to the loss of a methyl radical to form a stable tertiary benzyl cation. d-nb.info

The following table summarizes the key fragments observed in the mass spectrum of a related compound, 4-t-butylthis compound. d-nb.info

| Ion Description | m/z |

| Molecular Ion [M]⁺ | 290 |

| [M-15]⁺ (Loss of CH₃) | 275 |

| Tertiary benzyl cation | 147 |

| Pyrene-d10 (internal standard) | 212 |

Advanced Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, such as its volatility, stability, or detectability. numberanalytics.commdpi.com For compounds like carboxylic acids, which can be challenging to analyze directly by GC due to their polarity, derivatization is often a necessary step. d-nb.info

Common derivatization techniques include silylation and alkylation. d-nb.infomdpi.com For instance, carboxylic acids can be converted to their corresponding esters, such as methyl or benzyl esters, to improve their chromatographic behavior. d-nb.info One advanced strategy involves the use of 4-t-butylbenzyl bromide as a derivatizing agent for carboxylic acids, leading to the formation of 4-t-butylbenzyl esters. d-nb.info This derivatization enhances GC-MS analysis by producing characteristic high-intensity ions from the stable tertiary benzyl cations. d-nb.info

Derivatization can also be employed to separate enantiomers by converting them into diastereomers using a chiral derivatizing reagent. numberanalytics.com These diastereomers can then be separated by standard chromatographic techniques like GC or HPLC. numberanalytics.com The choice of derivatization strategy depends on the analyte and the analytical technique being used. researchgate.netnih.gov For example, in the analysis of volatile thiols, derivatization can significantly improve the instrumental response in LC-MS. mdpi.com

The following table lists some common derivatizing agents and their applications.

| Derivatizing Agent | Analyte Type | Purpose |

| 4-t-butylbenzyl bromide | Carboxylic acids | Enhance GC-MS analysis by forming stable cations. d-nb.info |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehydes and ketones | Improve GC separation and detection. researchgate.net |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, phenols, carboxylic acids | Increase volatility for GC analysis. nih.gov |

| Ebselen | Thiols | Enhance selectivity and stability for LC-MS analysis. mdpi.com |

Environmental Fate and Degradation Pathways of Benzyl 2 Ethylhexanoate Analogues

Hydrolytic Degradation Kinetics and Products

The primary abiotic degradation process for esters like benzyl (B1604629) 2-ethylhexanoate (B8288628) in aqueous environments is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of the parent alcohol and carboxylic acid. For benzyl 2-ethylhexanoate, the expected hydrolysis products are benzyl alcohol and 2-ethylhexanoic acid. canada.ca

The kinetics of this reaction are often influenced by pH and temperature. Studies on analogous esters, such as benzyl nicotinate (B505614), demonstrate that the degradation typically follows first-order kinetics and is catalyzed by hydroxide (B78521) ions, meaning the rate increases significantly under alkaline conditions. ijpsonline.com The degradation rate of polyesters can also be influenced by the glass transition temperature (Tg) of the polymer; a lower Tg can increase polymer chain mobility, allowing easier water penetration and faster hydrolysis. researchgate.net

Table 1: Hydrolytic Degradation Data for Benzyl Nicotinate (Analogue) at 25°C

| pH | Rate Constant (k) | Half-life (t½) |

|---|---|---|

| 7.40 | 0.0007/min | 990 min |

| 9.04 | 0.0079/min | 88 min |

Source: Data extrapolated from studies on benzyl nicotinate, demonstrating pH-dependent hydrolysis. ijpsonline.com

This process is a crucial first step, as the degradation products, benzyl alcohol and 2-ethylhexanoic acid, have their own distinct environmental fate pathways. canada.caresearchgate.net

Biodegradation Mechanisms in Environmental Compartments

Biodegradation is a critical pathway for the removal of organic compounds from the environment, mediated by microorganisms such as bacteria and fungi. omicsonline.org Ester compounds are often susceptible to microbial attack. acs.org

This compound analogues are subject to degradation under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. omicsonline.orgsfu.ca

Aerobic Degradation : In the presence of oxygen, microorganisms can rapidly break down many organic pollutants. omicsonline.org Chemicals similar to the components of this compound, such as 2-ethylhexanol and 2-ethylhexanoic acid, are considered to be readily biodegradable in standard tests. researchgate.net The initial step is typically the enzymatic hydrolysis of the ester bond, followed by the oxidation of the resulting alcohol and acid. acs.orgenviro.wiki

Anaerobic Degradation : In environments lacking oxygen, such as deep sediments or certain wastewater treatment stages, anaerobic microbes take over. omicsonline.org While often slower than aerobic processes, anaerobic degradation is significant for the ultimate fate of many chemicals. enviro.wikiscielo.br Studies on mono-alkyl phthalate (B1215562) esters, including benzyl and 2-ethylhexyl variants, have shown that they are effectively degraded in both marine and freshwater sediments after an initial lag phase. sfu.ca The degradation of related compounds under methanogenic conditions has been observed, with intermediates being converted to methane (B114726) and carbon dioxide. nih.gov

The initial breakdown of this compound through hydrolysis, whether chemical or enzymatic, yields two primary metabolites:

2-Ethylhexanoic acid (2-EHA) : This branched-chain carboxylic acid is a common metabolite from the degradation of various 2-ethylhexyl esters, such as the plasticizer DEHP. canada.caresearchgate.netnih.gov While considered biodegradable, some studies have noted that it can be more resistant to further degradation by certain microbes compared to its parent compounds. researchgate.net

Benzyl alcohol : This aromatic alcohol is the other primary product. It is a known substrate for various microbial degradation pathways. nih.govsemanticscholar.org

These primary metabolites are then subject to further microbial action, leading to secondary metabolites. Benzyl alcohol can be oxidized, while 2-EHA can be further broken down. enviro.wikinih.gov For example, under methanogenic conditions, 2-ethylhexanol (a related C8 alcohol) is readily degraded via 2-EHA to methane. nih.gov

Table 2: Primary Biodegradation Products of this compound

| Parent Compound | Primary Degradation Products |

|---|---|

| This compound | Benzyl alcohol |

| 2-Ethylhexanoic acid |

Source: Based on the fundamental chemistry of ester hydrolysis and findings from analogue studies. canada.caresearchgate.netnih.gov

Microbial Metabolism and Enzymatic Cleavage

Photodegradation Processes and Atmospheric Chemistry

Compounds released into the atmosphere or the photic zone of surface waters can undergo photodegradation, a process driven by sunlight. europa.eu For related C8 oxo-process chemicals like 2-ethylhexanol and 2-ethylhexanoic acid, atmospheric photo-oxidation half-lives are estimated to be relatively short, ranging from 0.43 to 3.8 days. researchgate.net This suggests that volatilized residues of this compound or its degradation products would not persist long in the atmosphere. In water, direct photolysis via the absorption of UV sunlight can be a rapid degradation pathway for susceptible molecules. europa.eu The rate of photodegradation can be influenced by factors such as water depth, season (light intensity and temperature), and pH. europa.euresearchgate.net

Environmental Transport and Distribution Modeling

The movement and final distribution of this compound in the environment are predicted using models that incorporate its physical and chemical properties. gazette.gc.ca Key factors include its solubility, volatility, and tendency to bind to soil and sediment. researchgate.netmst.dk

Compared to smaller molecules, C8 compounds like this compound are expected to be less soluble and volatile, and therefore would have a greater tendency to adsorb to soil and organic matter in sediment. researchgate.net Environmental risk classification approaches use data on physical-chemical properties, degradation rates, and release volumes to model the likely environmental concentrations and characterize potential risks. gazette.gc.ca Such models indicate that upon release, the substance will partition between air, water, and soil, with subsequent degradation processes in each compartment determining its persistence. canada.caresearchgate.net

Applications of Benzyl 2 Ethylhexanoate in Advanced Materials and Polymer Science

Function as a Monomer or Co-Monomer in Polymer Synthesis

While not a conventional monomer in the traditional sense, the structural components of benzyl (B1604629) 2-ethylhexanoate (B8288628), namely the benzyl group and the 2-ethylhexanoate moiety, are integral to various polymerization systems.

Ring-Opening Polymerization (ROP) Initiator/Modifier Systems

In ring-opening polymerization (ROP), particularly of cyclic esters like lactides and lactones, benzyl alcohol, a precursor to benzyl 2-ethylhexanoate, frequently serves as an initiator. nih.goviaamonline.orgacs.org The polymerization process is often catalyzed by metal compounds, such as tin(II) 2-ethylhexanoate (Sn(Oct)₂). nih.govresearchgate.netresearchgate.net The benzyl alcohol initiates the polymerization by attacking the cyclic monomer, leading to the formation of a polymer chain with a benzyl group at one end. iaamonline.orgacs.org This initiation step is crucial for controlling the molecular weight and architecture of the resulting polyester (B1180765). nih.gov

For instance, the synthesis of poly(hexyl-substituted lactides) utilizes a catalyst/initiator system of tin(II) 2-ethylhexanoate and benzyl alcohol. nih.gov Similarly, the polymerization of functional cyclic esters to create hydrophilic aliphatic polyesters can be initiated by benzyl 2,2'-bis(hydroxymethyl)propionate in the presence of stannous 2-ethyl hexanoate. researchgate.net The presence of the benzyl group can also be used to introduce specific functionalities into the polymer, which can be later modified. researchgate.net

| Polymerization System | Role of Benzyl Moiety | Catalyst | Resulting Polymer |

| Poly(hexyl-substituted lactides) | Initiator (from Benzyl Alcohol) | Tin(II) 2-ethylhexanoate | Hydrophobic Polyesters |

| Functional Cyclic Esters | Initiator (from Benzyl 2,2'-bis(hydroxymethyl)propionate) | Stannous 2-ethyl hexanoate | Hydrophilic Aliphatic Polyesters |

| L-lactide Polymerization | Initiator (from Benzyl Alcohol) | Tin(II) 2-ethylhexanoate | Polylactides with octanoate (B1194180) end groups |

| ε-Caprolactone Polymerization | Initiator (from Benzyl Alcohol) | Phosphazene-containing porous polymer | Polyesters with controlled molecular weight |

Incorporation into Polyester Architectures

The esterification of carboxylic acids, including 2-ethylhexanoic acid, with benzyl alcohol is a fundamental reaction in polyester synthesis. google.com This reaction can be used to introduce the this compound structure as a side group or end cap in polyester chains. This modification can influence the polymer's properties, such as its thermal stability, solubility, and mechanical characteristics. For example, monofunctional acids like 2-ethylhexanoic acid and monofunctional alcohols like benzyl alcohol can be used to control the molecular weight and branching in the synthesis of unsaturated polyesters. google.com

Role as a Plasticizer or Performance Additive in Polymeric Systems

Plasticizers are additives that increase the flexibility and workability of polymers. wikipedia.orghallstarindustrial.com While this compound itself is not a widely cited primary plasticizer, its constituent parts, 2-ethylhexanoic acid and benzyl alcohol, are related to common plasticizer structures. For instance, di(2-ethylhexyl) phthalate (B1215562) (DEHP) is a prevalent plasticizer, and its biodegradation can yield 2-ethylhexanol, which is subsequently oxidized to 2-ethylhexanoic acid. mdpi.com The study of such breakdown products is crucial for designing more environmentally friendly plasticizers. mdpi.com

Furthermore, esters derived from 2-ethylhexanoic acid, such as xylylene glycol di-2-ethylhexanoate, are used as low-volatility plasticizers in PVC formulations. google.com These examples highlight the potential of esters of 2-ethylhexanoic acid to act as effective plasticizers. The benzyl group, being aromatic, could contribute to favorable interactions with aromatic polymer backbones, potentially enhancing its plasticizing efficiency in specific systems.

Development of Functional Coatings and Surface Modifiers

The properties of this compound lend themselves to applications in functional coatings and surface modification. The ester group can undergo hydrolysis, and the benzyl group can participate in various chemical reactions, allowing for the covalent attachment of this molecule to surfaces.

In the context of coatings for food contact, stannous 2-ethylhexanoate is approved as a catalyst for resinous and polymeric coatings. ecfr.gov This indicates the compatibility of the 2-ethylhexanoate moiety within coating formulations.

Surface modification of materials like cellulose (B213188) can be achieved by grafting polymers onto their surface. Ring-opening polymerization of ε-caprolactone from cellulose surfaces can be initiated, and while this compound is not directly used, the principles of esterification and polymerization are central to these modifications. diva-portal.org The covalent bonding of polymer layers to activated metal surfaces, for example in medical devices, can also involve ring-opening polymerization initiated by hydroxyl groups, with catalysts like tin(II)-2-ethylhexanoate being employed. google.com

Utilization in Catalysis and Organometallic Precursors

The 2-ethylhexanoate ligand is widely used to create soluble and stable metal precursors for catalysis. Metal 2-ethylhexanoates are valuable precursors in materials science due to their solubility in organic solvents and their ability to decompose cleanly to form metal oxides or other desired materials. researchgate.net

Ligand Design in Transition Metal Catalysis

The 2-ethylhexanoate anion is a common ligand in transition metal catalysis. numberanalytics.com It is used to synthesize catalyst precursors for a variety of reactions. For instance, chromium(III) 2-ethylhexanoate is a precursor for ethylene (B1197577) tetramerization catalysts. nih.gov Nickel(II) 2-ethylhexanoate has been used in combination with other ligands for the hydrosilylation of olefins. nih.gov

In the field of oxidative arene alkenylation, iridium(I) catalyst precursors are used with copper(II) carboxylates, including copper(II) 2-ethylhexanoate, to produce propenylbenzenes. acs.org During these reactions, side products such as phenyl-2-ethylhexanoate can be formed. acs.org Similarly, rhodium-catalyzed arene alkylation and alkenylation reactions can utilize copper(II) 2-ethylhexanoate as an oxidant. acs.org The choice of the carboxylate ligand can influence the selectivity and efficiency of the catalytic process.

The development of hydrocarbon-soluble, bimetallic catalyst precursors for hydrocracking heavy oil can involve oil-soluble molybdenum salts with organic anions, where 2-ethylhexanoate is a relevant example of such an anion. google.com

The versatility of the 2-ethylhexanoate ligand in creating soluble and reactive metal complexes underscores its importance in the design of catalysts for a wide range of organic transformations and polymerizations. mdpi.comepo.orgnumberanalytics.com

Precursors for Advanced Inorganic Materials Fabrication

A comprehensive review of scientific literature and research databases reveals a notable absence of studies detailing the use of this compound as a direct precursor for the fabrication of advanced inorganic materials. While the broader class of metal 2-ethylhexanoates and the use of benzyl alcohol as a solvent are well-documented in the synthesis of inorganic materials, specific research on this compound for this application appears to be limited or not publicly available.

Metal 2-ethylhexanoates are widely employed as precursors in materials science for creating a variety of metal oxides. researchgate.netrsc.org These compounds are valued for their solubility in organic solvents, air stability, and cost-effectiveness. researchgate.net The general method involves the thermal decomposition of the metal 2-ethylhexanoate to yield the corresponding metal oxide nanoparticles. researchgate.netevitachem.com For instance, tin(II) 2-ethylhexanoate and zinc(II) 2-ethylhexanoate are used to synthesize SnO₂ and ZnO nanocrystals, respectively. researchgate.net

Furthermore, benzyl alcohol is often used as a non-aqueous solvent in the solvothermal synthesis of inorganic nanoparticles, such as indium tin oxide (ITO). researchgate.net In some syntheses, benzyl alcohol plays a role in the crystallization pathway of the resulting metal oxide nanoparticles. researchgate.netacs.org

A study involving the reaction of tin(II) 2-ethylhexanoate with benzyl alcohol demonstrated the formation of tin oxide (SnO), which subsequently initiated the polymerization of lactide. acs.org In this case, benzyl alcohol reacted with the 2-ethylhexanoate ligand, but this compound was a product of a side reaction, not the initial precursor for the inorganic material.

Despite the individual roles of the benzyl group (as benzyl alcohol) and the 2-ethylhexanoate group (as metal salts) in inorganic material synthesis, dedicated research on the application of the ester this compound as a primary precursor is not found in the reviewed literature. Therefore, no detailed research findings or data tables on its specific role in the fabrication of advanced inorganic materials can be presented.

Emerging Research Frontiers and Future Prospects for Benzyl 2 Ethylhexanoate

Sustainable and Bio-Renewable Synthesis Routes

The traditional synthesis of esters often relies on petrochemical-derived feedstocks and energy-intensive processes. The move towards sustainability focuses on two core areas: the use of renewable starting materials and the adoption of greener catalytic processes.

Biocatalytic Synthesis: A prominent green approach is the use of enzymes, particularly lipases, as catalysts. The immobilized lipase (B570770) Novozym® 435 has demonstrated high efficacy in catalyzing esterification reactions under mild conditions. mdpi.comresearchgate.net Research into the synthesis of related branched-chain esters, such as 2-ethylhexyl 2-methylhexanoate, highlights the potential of solvent-free systems. mdpi.com In these processes, an excess of one substrate, typically the alcohol, can be used to drive the reaction to high conversion rates, compensating for potential evaporation losses at elevated temperatures. mdpi.comresearchgate.net For Benzyl (B1604629) 2-ethylhexanoate (B8288628), this would involve reacting benzyl alcohol with 2-ethylhexanoic acid. The development of a successful biocatalytic synthesis for branched acid esters is a key area of study. mdpi.com

Renewable Feedstocks: The sustainability of the synthesis route also depends on the origin of the precursors. Research is actively exploring bio-based routes to key starting materials. Benzyl alcohol can be derived from the fermentation of biomass, while 2-ethylhexanoic acid can be produced through processes starting from bio-based butanal. mdpi.com An efficient synthesis of 2-ethylhexanoic acid involves the oxidation of 2-ethylhexanal (B89479) using oxygen in the presence of an organocatalyst like N-hydroxyphthalimide under mild conditions, achieving high selectivity. mdpi.com The integration of these bio-renewable feedstocks with biocatalytic methods represents a fully sustainable pathway for the production of Benzyl 2-ethylhexanoate.

| Parameter | Biocatalytic Process Example (for a related branched ester) | Traditional Chemical Synthesis |

|---|---|---|

| Catalyst | Immobilized Lipase (e.g., Novozym® 435) | Strong Mineral Acids (e.g., H₂SO₄) |

| Temperature | 70-80 °C mdpi.com | Often >100 °C |

| Pressure | Atmospheric | Atmospheric or Vacuum (for water removal) |

| Solvent | Solvent-free or Green Solvents mdpi.com | Often Toluene or Hexane |

| By-products | Water | Water, Acidic/Basic Waste Streams |

| Conversion Rate | Up to 99% mdpi.com | Variable, equilibrium-limited |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Novel Catalyst and Route Discovery: Generative AI models can design novel molecules with desired properties. researchgate.netnih.gov This capability can be harnessed to design new, more efficient catalysts for esterification. By learning from vast datasets of known catalysts and reaction mechanisms, AI could propose novel organocatalysts or enzyme variants with enhanced activity and selectivity for the synthesis of this compound.

Exploration of Novel Bio-Inspired Catalytic Systems

Inspired by the efficiency and selectivity of natural biological systems, researchers are developing novel catalytic systems that mimic enzymatic functions. acs.orgnih.gov This field offers promising alternatives to traditional catalysts for ester synthesis.

Enzyme Mimics (Synzymes): Synthetic molecules or materials designed to replicate the active sites of enzymes are a key area of research. acs.org Metal-Organic Frameworks (MOFs) can be designed with porous structures that emulate the pockets of enzymes, providing a unique chemical environment to stabilize transition states and lower reaction energy barriers. acs.orgnih.gov These "synzymes" could be tailored to selectively catalyze the esterification of benzyl alcohol with 2-ethylhexanoic acid.

Photocatalysis: Bio-inspired photocatalysts are another frontier. For instance, riboflavin (B1680620) (Vitamin B2) has been shown to mediate the E → Z isomerization of olefins, a process that relies on light-induced energy transfer. organic-chemistry.org Similar principles are being applied to develop light-induced esterification reactions, which offer an energy-efficient alternative to thermally driven processes. researchgate.net A bio-inspired organic photosensitizer, HiBRCP, has been developed for the synthesis of aryl esters from aryl bromides and carboxylic acids, demonstrating the potential of this approach. researchgate.net

Hybrid Catalysts: Combining biological components with inorganic materials can create robust and reusable catalysts. A B12-TiO2 hybrid catalyst, for example, has been used for radical-involved organic syntheses under UV light irradiation. beilstein-journals.org The development of such hybrid systems could lead to novel catalysts for ester production with unique reactivity and process advantages.

| Bio-Inspired System | Principle | Potential Advantage for Ester Synthesis |

|---|---|---|

| Enzyme Mimics (e.g., MOFs) | Replicates enzyme active site geometry and chemical environment. acs.orgnih.gov | High selectivity, stability, and reusability. |

| Photocatalysts (e.g., Riboflavin-based) | Uses light energy to drive chemical reactions via energy transfer. organic-chemistry.orgresearchgate.net | Mild reaction conditions, energy efficiency, novel reaction pathways. |

| Hybrid Catalysts (e.g., B₁₂-TiO₂) | Combines biological molecules with inorganic supports for enhanced activity. beilstein-journals.org | Synergistic effects, enhanced stability, and recyclability. |

Advanced Spectroscopic and In-situ Monitoring Techniques for Reaction Mechanisms

A deeper understanding of reaction mechanisms is crucial for process optimization and control. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable tools in modern chemical process development. nih.govrsc.org

In-situ Spectroscopy: Techniques such as mid-infrared (MIR) and Raman spectroscopy allow chemists to "watch" a reaction as it happens. nih.govrsc.org By inserting a probe directly into the reactor, concentration profiles of reactants (benzyl alcohol, 2-ethylhexanoic acid), products (this compound, water), and even catalytic intermediates can be generated in real-time. nih.gov This data is invaluable for accurately determining reaction kinetics, identifying rate-limiting steps, and ensuring the process runs optimally. rsc.org For instance, the characteristic C=O ester stretch in an IR spectrum can be tracked to monitor product formation. sparkl.me

Benchtop NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The advent of compact, powerful benchtop NMR spectrometers allows this technique to be moved from specialized labs into the fume hood for on-line reaction monitoring. magritek.com This enables non-destructive, quantitative analysis of the reaction mixture, providing clear insights into reaction progress, the formation of isomers or by-products, and the identification of short-lived intermediates. magritek.comscispace.com

Dielectric Spectroscopy: This technique monitors the change in the dielectric properties of a reaction mixture as it progresses. It has been successfully used to monitor polymerization reactions in real-time by relating dielectric changes to monomer-to-polymer conversion. researchgate.netama-science.org This non-destructive method could be adapted to monitor the esterification process, providing a simple yet robust sensor for determining reaction endpoints. ama-science.org

| Technique | Information Obtained | Benefit for Process Development |

|---|---|---|

| In-line Mid-Infrared (MIR) Spectroscopy | Real-time concentration profiles of reactants and products. nih.gov | Precise kinetic data, endpoint detection, impurity tracking. nih.gov |

| Raman Spectroscopy | Real-time chemical composition and molecular structure changes. rsc.org | Complements MIR, less interference from water, good for kinetic studies. rsc.org |

| Benchtop NMR Spectroscopy | Quantitative data on all components, structural identification of intermediates. magritek.com | Detailed mechanistic understanding, by-product identification. magritek.com |